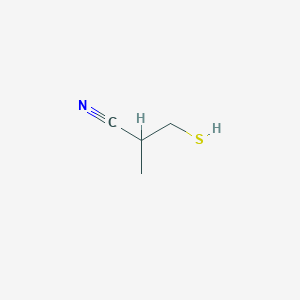
2-Methyl-3-sulfanylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-sulfanylpropanenitrile is an organic compound characterized by the presence of a nitrile group (-CN) and a sulfanyl group (-SH) attached to a three-carbon chain with a methyl group (-CH3) on the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-3-sulfanylpropanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10) to form nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using the methods mentioned above, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-sulfanylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles to amines.
Substitution: Sodium cyanide (NaCN) and potassium cyanide (KCN) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-sulfanylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-sulfanylpropanenitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially affecting their function.
Pathways Involved: The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Mercaptopropionitrile: Similar structure but without the methyl group.
2-Methyl-3-mercaptopropanoic acid: Contains a carboxyl group instead of a nitrile group.
2-Methyl-3-mercaptoethanol: Contains a hydroxyl group instead of a nitrile group
Eigenschaften
CAS-Nummer |
31890-79-6 |
|---|---|
Molekularformel |
C4H7NS |
Molekulargewicht |
101.17 g/mol |
IUPAC-Name |
2-methyl-3-sulfanylpropanenitrile |
InChI |
InChI=1S/C4H7NS/c1-4(2-5)3-6/h4,6H,3H2,1H3 |
InChI-Schlüssel |
ULGALLCKFNXIFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CS)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


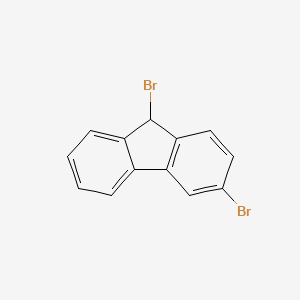
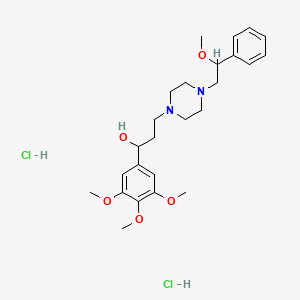
![6-(9h-Fluoren-3-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14689299.png)
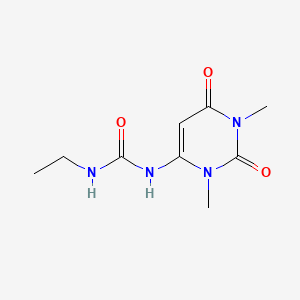
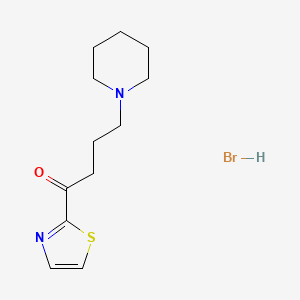
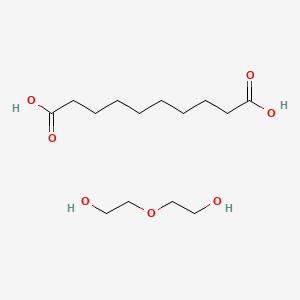

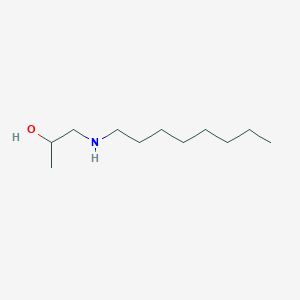

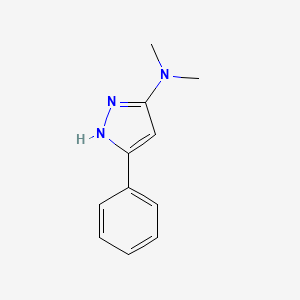

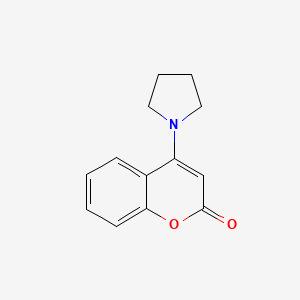
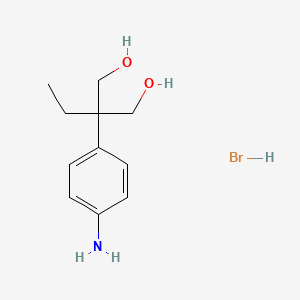
![[(Propane-1-sulfinyl)methyl]benzene](/img/structure/B14689371.png)
